エポキシコナゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Epoxiconazole is a broad-spectrum fungicide belonging to the class of azoles. It was introduced to the market by BASF SE in 1993 and is widely used to protect crops from fungal diseases. The compound inhibits the metabolism of fungal cells, preventing the growth of mycelia and limiting the production of conidia. It is particularly effective against cereal diseases such as leaf blotch and rust, which can cause significant yield losses .

科学的研究の応用

Epoxiconazole has a wide range of applications in scientific research:

作用機序

Target of Action

Epoxiconazole is a fungicide that primarily targets fungi cells infesting useful plants . It specifically inhibits the metabolism of these fungi cells, thereby preventing the growth of the mycelia (fungal cells) and limiting the production of conidia (mitospores) .

Mode of Action

As an azole, Epoxiconazole actively stops the production of new fungi spores and inhibits the biosynthesis of existing hostile cells . It works as an eradicant by encapsulating fungal haustoria, which are then cut off from their nutrient supply and therefore die . This mechanism of action is based on the inhibition of the cytochrome P450-dependent monooxygenase system, a group of heme-containing proteins responsible for the detoxication and bioactivation of drugs, carcinogens, and pesticides .

Biochemical Pathways

Epoxiconazole’s action leads to significant biochemical modifications. For instance, exposure to Epoxiconazole enhances hepatic and renal lipid peroxidation, accompanied by an increase in the level of protein oxidation . It also induces an increase in the levels of DNA damage in a dose-dependent manner . Furthermore, the activities of liver and kidney antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione S-transferase (GST) are significantly increased in Epoxiconazole-treated organisms .

Pharmacokinetics

For instance, they are known to have a large mean apparent volume of distribution after oral administration, suggesting extensive extravascular distribution and penetration into intracellular spaces . They are also known to bind predominantly to albumin, and the extent of protein binding is high .

Result of Action

The administration of Epoxiconazole leads to a disruption of the hepatic and renal functions . It causes severe damage in the overall histo-architecture of liver and kidney tissues, suggesting that administration of Epoxiconazole induces a marked deregulation of liver and kidney functions .

Action Environment

Epoxiconazole is a broad-spectrum fungicide developed to protect crops . It is used in various environments, including cereals (mainly wheat, barley, rye, and triticale), soybeans, banana, rice, coffee, turnips, and red as well as sugar beets . It has a low aqueous solubility and is relatively volatile, which may persist in both soil and water systems . It is moderately toxic to birds, honeybees, earthworms, and most aquatic organisms .

生化学分析

Biochemical Properties

Epoxiconazol plays a crucial role in biochemical reactions by inhibiting the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is essential for the biosynthesis of ergosterol, a key component of fungal cell membranes. By binding to CYP51, Epoxiconazol disrupts the production of ergosterol, leading to impaired cell membrane integrity and function in fungi . This interaction highlights the specificity of Epoxiconazol for fungal enzymes, making it an effective antifungal agent.

Cellular Effects

Epoxiconazol exerts significant effects on various types of cells, particularly fungal cells. It disrupts cell membrane synthesis by inhibiting ergosterol production, which is vital for maintaining cell structure and function. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In fungal cells, Epoxiconazol leads to altered membrane permeability, impaired nutrient uptake, and eventual cell death . These cellular effects underscore the compound’s efficacy in controlling fungal infections.

Molecular Mechanism

The molecular mechanism of Epoxiconazol involves its binding to the heme group of the lanosterol 14α-demethylase enzyme. This binding inhibits the enzyme’s activity, preventing the demethylation of lanosterol, a precursor in ergosterol biosynthesis. The inhibition of this critical step results in the accumulation of toxic sterol intermediates and a deficiency of ergosterol, compromising the fungal cell membrane’s integrity and function . This mechanism highlights the targeted action of Epoxiconazol at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Epoxiconazol change over time. The compound exhibits stability under standard conditions, but its efficacy can diminish with prolonged exposure to environmental factors such as light and temperature. Long-term studies have shown that Epoxiconazol can lead to persistent changes in cellular function, including alterations in gene expression and metabolic pathways . These temporal effects are crucial for understanding the compound’s long-term impact on fungal populations.

Dosage Effects in Animal Models

In animal models, the effects of Epoxiconazol vary with different dosages. At lower doses, the compound effectively inhibits fungal growth without causing significant adverse effects. At higher doses, Epoxiconazol can exhibit toxic effects, including hepatotoxicity and reproductive toxicity . These dosage-dependent effects are essential for determining safe and effective application rates in agricultural settings.

Metabolic Pathways

Epoxiconazol is involved in several metabolic pathways, primarily those related to sterol biosynthesis. By inhibiting lanosterol 14α-demethylase, Epoxiconazol disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of intermediate sterols . This disruption affects the overall metabolic flux and can lead to changes in metabolite levels within fungal cells. Understanding these metabolic pathways is critical for elucidating the compound’s mode of action.

Transport and Distribution

Within cells and tissues, Epoxiconazol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . These interactions influence the localization and efficacy of Epoxiconazol, ensuring it reaches its target sites within fungal cells.

Subcellular Localization

Epoxiconazol’s subcellular localization is primarily within the endoplasmic reticulum, where lanosterol 14α-demethylase is located. The compound’s activity is influenced by its ability to reach and bind to this enzyme within the endoplasmic reticulum . Additionally, post-translational modifications and targeting signals may direct Epoxiconazol to specific cellular compartments, enhancing its antifungal activity.

準備方法

The synthesis of epoxiconazole involves several steps, including the reaction of para-substituted benzaldehyde with ethyl chloroacetate in the presence of a basic catalyst. This generates an intermediate, which is then hydrolyzed and decarboxylated to produce para-substituted benzaldehyde. The intermediate is further reacted with ortho-substituted benzaldehyde to form 2-(4-substituted phenyl)-3-(2-substituted phenyl)-acrolein. Finally, this compound is reduced using lithium aluminum hydride to yield epoxiconazole .

化学反応の分析

Epoxiconazole undergoes various chemical reactions, including:

Oxidation: Epoxiconazole can be oxidized, leading to the formation of different degradation products.

Reduction: The compound can be reduced, particularly during its synthesis.

Substitution: Epoxiconazole can participate in substitution reactions, especially involving its aromatic rings.

Common reagents used in these reactions include lithium aluminum hydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

類似化合物との比較

Epoxiconazole is often compared with other azole fungicides, such as prothioconazole and carbendazim. While all these compounds inhibit fungal growth, epoxiconazole is unique in its broad-spectrum activity and long-lasting effects. It has been shown to have higher control efficacy against certain fungal pathogens compared to other fungicides .

Similar Compounds

- Prothioconazole

- Carbendazim

- Tebuconazole

- Propiconazole

Epoxiconazole’s unique combination of broad-spectrum activity, long-lasting effects, and effectiveness against resistant fungal strains makes it a valuable tool in agricultural and industrial applications.

特性

CAS番号 |

106325-08-0 |

|---|---|

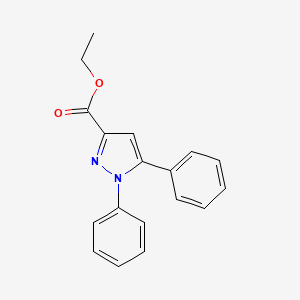

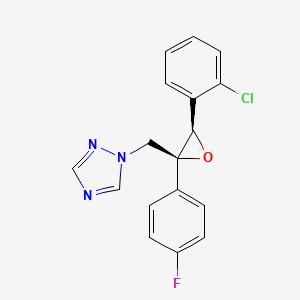

分子式 |

C17H13ClFN3O |

分子量 |

329.8 g/mol |

IUPAC名 |

1-[[(2S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole |

InChI |

InChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2/t16?,17-/m1/s1 |

InChIキー |

ZMYFCFLJBGAQRS-ZYMOGRSISA-N |

異性体SMILES |

C1=CC=C(C(=C1)C2[C@@](O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl |

SMILES |

C1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl |

正規SMILES |

C1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl |

沸点 |

463.1ºC at 760 mmHg |

密度 |

1.39 g/cm3 |

物理的記述 |

Solid; [Merck Index] |

純度 |

95% |

保存方法 |

0-6ºC |

同義語 |

1-[[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole; Epoxiconazol |

蒸気圧 |

0.00000045 [mmHg] |

製品の起源 |

United States |

Q1: What is the primary mechanism of action of epoxiconazol?

A1: Epoxiconazol, like other triazole fungicides, disrupts the biosynthesis of ergosterol, a critical component of fungal cell membranes [, , ]. This disruption compromises the integrity and function of the fungal cell membrane, ultimately leading to growth inhibition and cell death.

Q2: How does the inhibition of ergosterol biosynthesis specifically target fungi?

A2: Ergosterol is a sterol found predominantly in fungal cell membranes, while animal cells primarily contain cholesterol. Epoxiconazol specifically targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is involved in a crucial step of ergosterol synthesis [, ]. This selectivity for fungal CYP51 over mammalian CYP enzymes contributes to its efficacy against fungi with minimal impact on mammalian cells.

Q3: Which fungal diseases have been effectively controlled by epoxiconazol in field trials?

A3: Research has demonstrated the effectiveness of epoxiconazol in controlling a broad spectrum of fungal diseases across various crops. Field trials highlight its success in managing diseases such as:

- Asian Soybean Rust (Phakopsora pachyrhizi) in soybean crops [, , ].

- Net Blotch (Drechslera teres) in barley crops [].

- Coffee Leaf Rust (Hemileia vastatrix) in coffee plants [, , ].

- Yellow Spot (Drechslera tritici-repentis) in wheat crops [, , , ].

Q4: How does the timing of epoxiconazol application affect its efficacy in controlling fungal diseases?

A4: Research suggests that the timing of epoxiconazol application significantly influences its efficacy in disease management [, , ]. Preventive applications, initiated before the onset of disease symptoms or during the early stages of infection, have consistently demonstrated greater disease control compared to curative applications applied after the disease has progressed significantly.

Q5: Have there been any studies exploring the impact of epoxiconazol on disease progress curves?

A5: Yes, several studies have examined the effect of epoxiconazol on disease progress curves, often utilizing the Area Under the Disease Progress Curve (AUDPC) as a measure of disease severity over time. Results consistently indicate that treatments with epoxiconazol, particularly those applied preventively, significantly reduce AUDPC values compared to untreated controls [, , ].

Q6: What is the molecular formula and weight of epoxiconazol?

A6: Epoxiconazol has the molecular formula C15H17ClN3O2 and a molecular weight of 307.77 g/mol.

Q7: Are there any particular challenges associated with the formulation of epoxiconazol?

A7: Epoxiconazol, like many triazole fungicides, exhibits low solubility in water, posing challenges in formulation and application []. Researchers have explored various strategies to overcome these limitations and enhance its solubility and bioavailability, including the use of specific adjuvants, such as mineral oil and polyoxyethylene alkylphenol ether []. These adjuvants can improve the dispersion and spreading of epoxiconazol on leaf surfaces, potentially enhancing its uptake and efficacy.

Q8: Has resistance to epoxiconazol been observed in any fungal pathogens?

A8: Yes, cases of reduced sensitivity to epoxiconazol have been reported in certain fungal species, raising concerns about the potential for resistance development [, ]. This highlights the importance of resistance monitoring and the implementation of resistance management strategies, such as the use of fungicides with different modes of action, to ensure the long-term sustainability of epoxiconazol and other fungicides.

Q9: What are the potential environmental impacts of epoxiconazol use?

A9: The environmental fate and ecotoxicological effects of epoxiconazol have been areas of investigation due to concerns regarding its potential impact on non-target organisms and ecosystems. Studies have focused on assessing its potential toxicity to aquatic organisms, such as Daphnia similis and Pseudokirchneriella subcapitata, as well as soil organisms like collembolans [, , ]. These studies provide valuable insights into the potential risks associated with epoxiconazol use and emphasize the importance of responsible application practices to minimize negative environmental impacts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。